![molecular formula C7H11FN2O B13223857 1-Fluoro-3-[(1H-pyrrol-1-yl)amino]propan-2-ol](/img/structure/B13223857.png)
1-Fluoro-3-[(1H-pyrrol-1-yl)amino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-3-[(1H-pyrrol-1-yl)amino]propan-2-ol is a chemical compound with the molecular formula C7H11FN2O. It is a fluorinated derivative of propanol, containing a pyrrole ring and an amino group.
Vorbereitungsmethoden
The synthesis of 1-Fluoro-3-[(1H-pyrrol-1-yl)amino]propan-2-ol typically involves the reaction of a fluorinated alcohol with a pyrrole derivative. One common method involves the nucleophilic substitution of a fluorinated alcohol with a pyrrole amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic attack .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
1-Fluoro-3-[(1H-pyrrol-1-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium iodide or potassium tert-butoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-3-[(1H-pyrrol-1-yl)amino]propan-2-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Fluoro-3-[(1H-pyrrol-1-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-3-[(1H-pyrrol-1-yl)amino]propan-2-ol can be compared with other similar compounds, such as:
1-Fluoro-2-propanol: A simpler fluorinated alcohol with different chemical properties and applications.
3-Fluoro-1-propanol: Another fluorinated alcohol with distinct reactivity and uses.
Fluconazole: A fluorinated antifungal agent with a different chemical structure and therapeutic application.
The uniqueness of this compound lies in its combination of a fluorinated alcohol with a pyrrole ring and an amino group, which imparts specific chemical and biological properties .
Eigenschaften
Molekularformel |
C7H11FN2O |
|---|---|
Molekulargewicht |
158.17 g/mol |
IUPAC-Name |
1-fluoro-3-(pyrrol-1-ylamino)propan-2-ol |
InChI |
InChI=1S/C7H11FN2O/c8-5-7(11)6-9-10-3-1-2-4-10/h1-4,7,9,11H,5-6H2 |
InChI-Schlüssel |
DHNYBORSBCMGEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=C1)NCC(CF)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


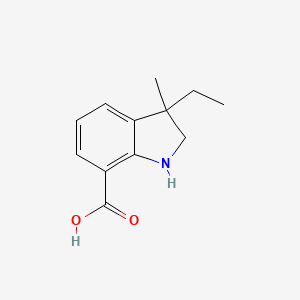
![N-[1-(Adamantan-2-YL)propylidene]hydroxylamine](/img/structure/B13223779.png)
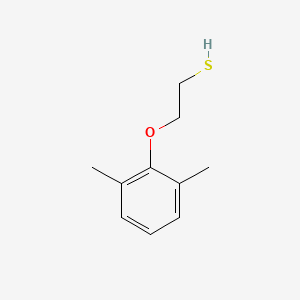
![1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene](/img/structure/B13223794.png)
![4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B13223795.png)
![{2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13223798.png)
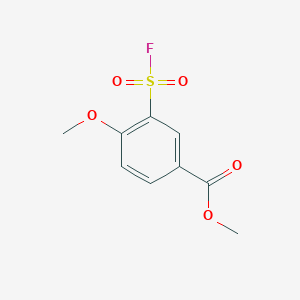
![Methyl 3-[(diethylcarbamoyl)sulfonyl]thiophene-2-carboxylate](/img/structure/B13223814.png)
![5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13223819.png)
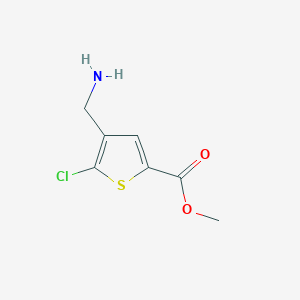
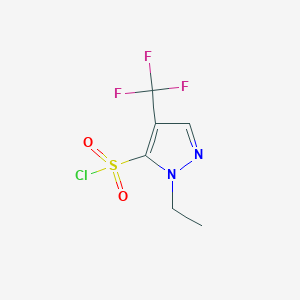
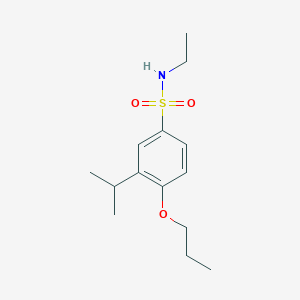
![2-(4-Fluorophenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13223846.png)

